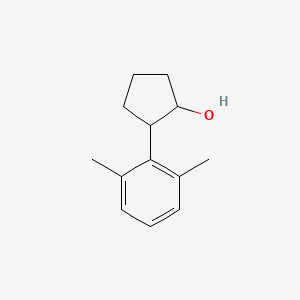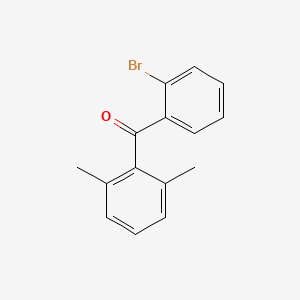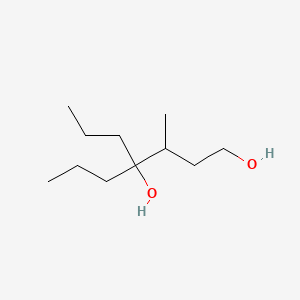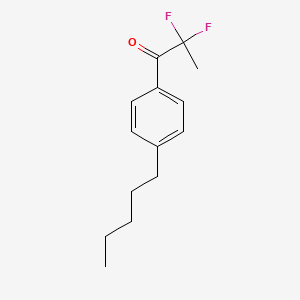
2-(2,6-Dimethylphenyl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylphenyl)cyclopentan-1-ol, commonly known as 2,6-dimethylcyclohexanol, is a cyclic alcohol with a wide range of applications in chemical synthesis, pharmaceutical research, and biochemistry. It is a derivative of cyclohexanol and contains a phenyl group with two methyl substituents. This molecule has been studied extensively due to its unique properties and its potential to act as a precursor to a range of organic compounds.
科学研究应用
2,6-Dimethylcyclohexanol is a valuable compound for scientific research due to its unique properties. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. It has also been used in the synthesis of cyclic amines and other heterocycles. Furthermore, it has been used in the synthesis of a new class of organic catalysts known as “cyclic aminopyridines”.
作用机制
2,6-Dimethylcyclohexanol is a cyclic alcohol and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds enable the molecule to interact with other molecules and form complexes. This allows the molecule to act as a catalyst in chemical reactions. Furthermore, the methyl groups on the phenyl ring of the molecule can interact with other molecules in a specific way, which can affect the rate and outcome of a reaction.
Biochemical and Physiological Effects
2,6-Dimethylcyclohexanol has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant and may have anti-inflammatory and antifungal properties. It has also been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugar. Furthermore, it has been found to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
2,6-Dimethylcyclohexanol is a versatile compound with many potential applications in the laboratory. Its ability to form hydrogen bonds and interact with other molecules makes it an ideal choice for a variety of chemical reactions. Furthermore, its low toxicity and relatively low cost make it a desirable compound for laboratory experiments. However, it is important to note that 2,6-dimethylcyclohexanol is a volatile compound and must be handled with care.
未来方向
The potential applications of 2,6-Dimethylcyclohexanol are numerous and the field of research is rapidly expanding. As such, there are many potential future directions for research. These include further studies on the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, further research into the mechanism of action of the compound could lead to the development of novel catalysts with improved properties. Finally, further studies could be conducted on the use of 2,6-dimethylcyclohexanol in the synthesis of cyclic amines and other heterocycles.
合成方法
2,6-Dimethylcyclohexanol can be synthesized from cyclohexanol via a two-step process. First, the cyclohexanol is subjected to an acid-catalyzed methylation reaction using dimethyl sulfate as the methylating agent. This reaction produces 2-(2,6-dimethylphenyl)cyclohexanol. The second step involves the reduction of the cyclohexanol group to the corresponding cyclopentanol group using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction yields 2-(2,6-dimethylphenyl)cyclopentan-1-ol.
属性
IUPAC Name |
2-(2,6-dimethylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-3-6-10(2)13(9)11-7-4-8-12(11)14/h3,5-6,11-12,14H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBQRGXAFDJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














